Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)-
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Overview
Description
Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)-: is a complex organic compound with a unique bicyclic structure. This compound is characterized by its rigid framework and specific stereochemistry, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)- typically involves multiple steps, starting from simpler organic molecules. One common method includes the Diels-Alder reaction, followed by selective functional group transformations. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or alter its reactivity.
Substitution: Common in modifying the benzoyl group or other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.
Major Products
The major products depend on the specific reaction and conditions but can include various derivatives with modified functional groups, enhancing the compound’s utility in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its rigid structure and defined stereochemistry make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, derivatives of this compound may exhibit interesting biological activities, including potential therapeutic effects. Research is ongoing to explore its use in drug development and as a probe in biochemical studies.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique properties may also find applications in catalysis and material science.
Mechanism of Action
The mechanism by which Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism often involves binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: A simpler analog without the benzoyl and trimethyl groups.
Camphor: Another bicyclic ketone with different substituents.
Norbornane: A related bicyclic hydrocarbon.
Uniqueness
Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)- stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its rigid structure and defined stereochemistry make it particularly valuable in stereoselective synthesis and as a model compound in various studies.
Properties
Molecular Formula |
C17H20O2 |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
(1R,3S,4R)-3-benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H20O2/c1-16(2)12-9-10-17(16,3)15(19)13(12)14(18)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3/t12-,13+,17+/m1/s1 |
InChI Key |
IVDVAMTYPIOUEQ-IGCXYCKISA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)[C@H](C2=O)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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